molecular formula C20H22N6O2 B2871527 4-cyclopropyl-1-methyl-3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797584-27-0

4-cyclopropyl-1-methyl-3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2871527
CAS RN: 1797584-27-0
M. Wt: 378.436
InChI Key: OYUGEEHYODMEJS-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-methyl-3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-methyl-3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The compound contains a quinoxaline moiety which can be involved in Suzuki–Miyaura cross-coupling reactions. This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The quinoxaline structure within the compound could potentially act as an electrophile in such reactions, leading to the synthesis of various complex organic molecules .

Biological Activity of Indole Derivatives

Although the compound is not an indole derivative, the presence of a heterocyclic quinoxaline structure suggests it may share some biological activities with indole derivatives. These activities include antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties .

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-24-20(28)26(14-6-7-14)18(23-24)13-8-10-25(11-9-13)19(27)17-12-21-15-4-2-3-5-16(15)22-17/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUGEEHYODMEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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